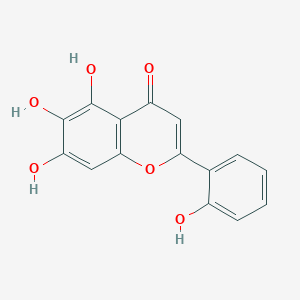

5,6,7,2?-Tetrahydroxyflavone

Description

5,6,7,2′-Tetrahydroxyflavone is a flavonoid characterized by hydroxyl groups at positions 5, 6, 7 (on the A-ring) and 2′ (on the B-ring). Flavonoids with tetrahydroxy substitutions are known for diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. For example, methylation or glycosylation of similar flavones can alter solubility, bioavailability, and bioactivity .

Properties

IUPAC Name |

5,6,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-2-1-3-7(8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNABCRYHWUBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,2?-Tetrahydroxyflavone typically involves multiple steps. One common method starts with the halogenation of chrysin, a simple and commercially available flavone, to form 6,8-dibromochrysin. This is followed by methanolysis promoted by a MeO–/CuBr system to yield 5,7-dihydroxy-6,8-dimethoxyflavone. Finally, demethylation using BBr3 in anhydrous CH2Cl2 produces this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,2?-Tetrahydroxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavones.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and substituted flavonoid derivatives, each with distinct biological activities.

Scientific Research Applications

Biological Activities

5,6,7,2?-Tetrahydroxyflavone exhibits several biological activities that make it a subject of interest in research:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes. Studies have shown that it significantly reduces reactive oxygen species (ROS) levels in cells exposed to oxidative stress, improving cell viability under oxidative damage conditions .

- Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and mediators through modulation of signaling pathways such as NF-κB and MAPK. In vitro experiments indicated decreased levels of inflammatory markers in human cell lines treated with this flavonoid .

- Anticancer Potential: Research highlights that this compound induces apoptosis in cancer cells and inhibits cell proliferation by targeting key signaling pathways like PI3K/Akt and mTOR. It has been observed to cause G2/M phase arrest in cancer cells, indicating its potential role in inhibiting tumor growth .

Comparative Analysis with Related Compounds

The following table illustrates the comparative biological activities of this compound with similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quercetin | High | High | Moderate |

| Luteolin | Moderate | High | High |

This table indicates that while all three compounds exhibit beneficial biological activities, this compound has unique properties that make it particularly effective against cancer cells compared to quercetin and luteolin .

Case Studies and Experimental Evidence

Several studies have documented the effects of this compound:

- Antioxidant Effects:

- Anti-inflammatory Mechanisms:

- Cancer Cell Studies:

Mechanism of Action

The mechanism of action of 5,6,7,2?-Tetrahydroxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects by:

Inhibiting enzymes: It inhibits enzymes like cytochrome P450, which are involved in drug metabolism.

Modulating signaling pathways: It affects pathways related to inflammation, oxidative stress, and cell proliferation.

Scavenging free radicals: Its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5,6,7,2′-tetrahydroxyflavone are influenced by hydroxyl group positioning. Below is a detailed comparison with structurally related tetrahydroxyflavones:

Structural Isomers and Positional Effects

Key Observations

Positional Influence on Bioactivity :

- The B-ring hydroxyl configuration critically determines target specificity. For example, 3′,4′,7,8-tetrahydroxyflavone’s 3′,4′-dihydroxy-B-ring enhances BRD4-BD2 binding , while 5,6,7,2′-tetrahydroxyflavone’s 2′-hydroxy-B-ring may favor interactions with other enzymes or receptors.

- A-ring hydroxylation patterns (e.g., 5,6,7 vs. 5,7,8) influence antioxidant capacity. Scutellarein (4′,5,6,7) exhibits stronger radical scavenging than luteolin, likely due to adjacent 5,6,7-hydroxyls stabilizing free radicals .

- Methylation and Glycosylation Effects: Methylation reduces polarity and increases metabolic stability. For instance, monomethylation of tetrahydroxyflavones increases molecular weight (e.g., m/z 299 vs. 285 for unmethylated forms) and alters chromatographic retention . Zapotin (5,6,7,2′-tetramethoxyflavone) was misidentified initially due to methylation-induced structural ambiguity, highlighting the importance of precise characterization .

Physicochemical Properties

Molecular Weight and Solubility :

Chromatographic Behavior :

Research Findings and Implications

- Antioxidant Potential: While 4′,5,6,7-tetrahydroxyflavone (scutellarein) shows the highest radical scavenging rate, 5,6,7,2′-tetrahydroxyflavone’s 2′-hydroxy group may confer unique redox properties, warranting further DPPH/ABTS assays .

Therapeutic Applications :

Synthetic Challenges :

- Methylation or halogenation at the 2′-position (as in zapotin synthesis) requires precise regioselective methods to avoid byproducts .

Biological Activity

5,6,7,2?-Tetrahydroxyflavone is a polyphenolic compound classified as a flavonoid. It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

IUPAC Name: 5,6,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one

Molecular Formula: C15H10O6

Molecular Weight: 286.236 g/mol

CAS Number: 3951-44-8

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases.

- Enzyme Inhibition: It inhibits enzymes such as cytochrome P450 (CYP3A4), which is involved in drug metabolism. The inhibition of CYP3A4 has implications for drug interactions and pharmacokinetics .

- Modulation of Signaling Pathways: The compound affects pathways related to inflammation and cell proliferation. It has been shown to downregulate pro-inflammatory cytokines and modulate NF-kB signaling.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have demonstrated its capacity to reduce oxidative stress markers in vitro:

| Method | Effect |

|---|---|

| DPPH Radical Scavenging | IC50 = 12.5 μM |

| ABTS Radical Scavenging | IC50 = 15.0 μM |

| Reducing Power | Comparable to ascorbic acid |

These results indicate that the compound can effectively neutralize free radicals and protect cells from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is particularly relevant in conditions like arthritis and other inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism: Induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- IC50 Values:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 12.0 |

| A549 | 18.0 |

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by inducing programmed cell death in malignant cells .

Case Studies

-

Study on Hepatic Enzyme Inhibition:

A study demonstrated that this compound inhibits CYP3A4 activity with an IC50 value of 7.8 μM. This inhibition can affect drug metabolism and efficacy in patients taking medications metabolized by this enzyme . -

In Vivo Antioxidant Study:

An animal model study showed that administration of the compound significantly reduced markers of oxidative stress in liver tissues compared to control groups. This suggests its potential use in protecting against liver damage due to oxidative stress.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure of 5,6,7,2?-Tetrahydroxyflavone in plant extracts?

- Methodological Answer : Combine HPLC/MS-MS for preliminary identification of phenolic compounds (e.g., distinguishing between 3,6,2’,4’-tetrahydroxyflavone isomers) with NMR spectroscopy to resolve hydroxyl group positions. For example, carbonyl carbons in flavones exhibit downfield signals near δ 187.0 in ¹³C NMR, while hydroxylated carbons resonate between δ 131.4–153.2 . Cross-validate findings against authentic standards to avoid misidentification .

Q. What statistical methods are appropriate for analyzing bioactivity data (e.g., nephroprotective effects) of this compound?

- Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups in animal studies, ensuring significance thresholds at p ≤ 0.05. Software like SPSS v23 or R can manage variance analysis, while Microsoft Excel is suitable for calculating mean ± SE/SD for parametric data . Include power analysis to justify sample sizes in preclinical trials.

Q. How is the purity of this compound assessed during isolation?

- Methodological Answer : Employ HPLC with UV/Vis detection (e.g., λ = 280–320 nm for flavonoids) to quantify purity. Compare retention times and spectral profiles against reference standards. For absolute purity, use LC-MS in negative ion mode to detect trace impurities, such as methylated derivatives or glycosides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported melting points of synthesized this compound derivatives?

- Methodological Answer : Discrepancies often arise from substituent configuration errors or solvate formation. For example, synthetic 5,6,7,2′-tetramethoxyflavone had a melting point (mp) of 97°C, conflicting with natural isolates (mp 150–151°C) due to B-ring methoxy misassignment . Re-synthesize derivatives using regioselective protection (e.g., 2-methoxybenzoyl chloride acylation) and validate via differential scanning calorimetry (DSC) .

Q. What strategies validate the inhibitory activity of this compound against enzymes like xanthine oxidase (XOD)?

- Methodological Answer : Perform dose-response assays to calculate IC₅₀ values (e.g., 10.488 µM for XOD inhibition) . Use molecular docking to predict binding interactions with XOD’s active site (e.g., hydrogen bonding with Arg880 or Glu802). Cross-validate with in vivo models measuring uric acid levels.

Q. How to address challenges in synthesizing this compound derivatives with unexpected substituent configurations?

- Methodological Answer : Optimize synthetic routes using Fries rearrangement or Algar-Flynn-Oyamada (AFO) reaction to control hydroxylation patterns. For methoxy derivatives, employ BF₃·Et₂O as a catalyst for regioselective methylation. Confirm structures via 2D NMR (COSY, HSQC) and X-ray crystallography .

Q. How to evaluate conflicting reports on the anti-inflammatory efficacy of this compound across different in vitro models?

- Methodological Answer : Standardize assays using lipopolysaccharide (LPS)-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression. Address variability by normalizing data to cell viability (MTT assay) and testing multiple batches of the compound. Compare results with structurally similar flavones (e.g., scutellarein or apigenin derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.